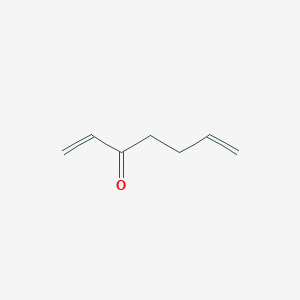
Hepta-1,6-dien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hepta-1,6-dien-3-one is an organic compound with the molecular formula C7H10O It is characterized by a seven-carbon chain with two double bonds at positions 1 and 6, and a ketone group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hepta-1,6-dien-3-one can be synthesized through various organic synthesis methods. One common approach involves the aldol condensation of acetone with acrolein, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of advanced catalytic systems and optimized reaction conditions further enhances the efficiency of the industrial production process .
Analyse Chemischer Reaktionen
Types of Reactions: Hepta-1,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in hepta-1,6-dien-3-ol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like halogens (Br2, Cl2) or hydrogen halides (HBr, HCl).
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hepta-1,6-dien-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into its potential therapeutic properties, including anti-inflammatory and anticancer activities, is ongoing.
Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of hepta-1,6-dien-3-one involves its interaction with various molecular targets and pathways. The compound’s double bonds and ketone group allow it to participate in a range of chemical reactions, influencing its biological activity. For example, its ability to undergo electrophilic addition reactions makes it a potential candidate for targeting specific enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Hepta-1,6-dien-3-one can be compared with other similar compounds such as:
Curcumin (1,7-bis-(4-hydroxy-3-methoxyphenyl)-hepta-1,6-diene-3,5-dione): Both compounds share a similar heptadiene backbone, but curcumin has additional methoxy and hydroxyl groups, contributing to its distinct biological activities.
3-Methyl-1,6-heptadien-3-ol: This compound has a similar structure but with a methyl group and an alcohol functional group, leading to different chemical properties and reactivity.
3,3,6-Trimethylhepta-1,5-dien-4-one: This compound features additional methyl groups and a different position for the ketone group, resulting in unique chemical behavior.
This compound stands out due to its simpler structure and versatility in undergoing various chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
33698-60-1 |
|---|---|
Molekularformel |
C7H10O |
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
hepta-1,6-dien-3-one |
InChI |
InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h3-4H,1-2,5-6H2 |
InChI-Schlüssel |
CBAGROYOJMZIRK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-10-phenyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B14690667.png)
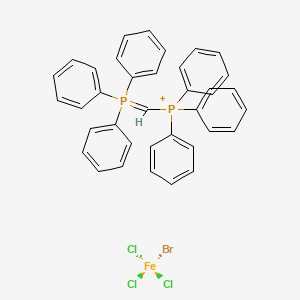
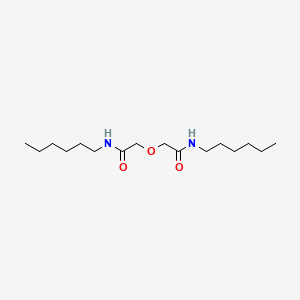
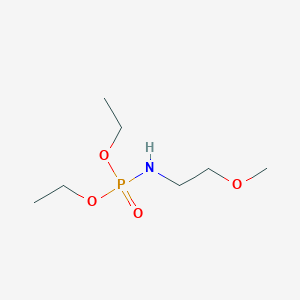
![3-Oxo-4-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14690698.png)
![Chromium, pentacarbonyl[1-(methylthio)ethylidene]-](/img/structure/B14690705.png)
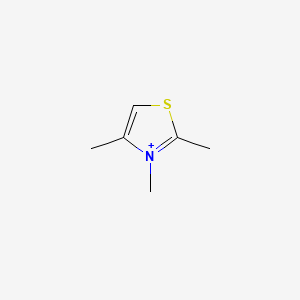
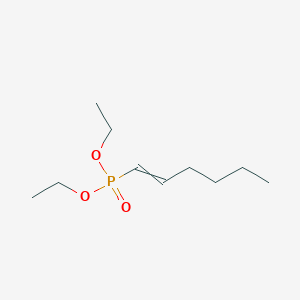
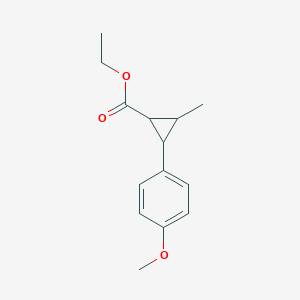

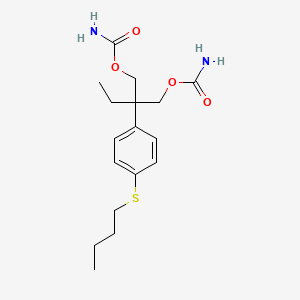
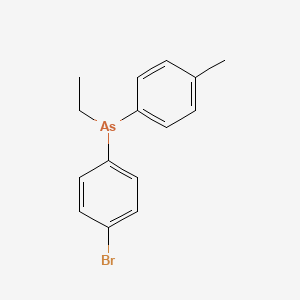
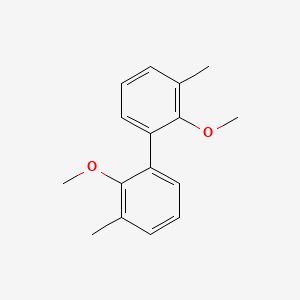
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
